![molecular formula C40H52Cl2N8O6 B548923 Daclatasvir dihydrochloride CAS No. 1009119-65-6](/img/structure/B548923.png)
Daclatasvir dihydrochloride
Overview
Description
Daclatasvir dihydrochloride is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .
Synthesis Analysis
The spectrophotometric platform involved the synthesis of silver nanoparticles through a redox reaction between the reducing agent (daclatasvir) and the oxidizing agent (silver nitrate) in the presence of polyvinylpyrrolidone as a stabilizing agent . The electrochemical conductometric platforms involved the reaction of daclatasvir with three different precipitating reagents (silver nitrate, phosphomolybdic acid, and ammonium reineckate) to form ion associates between these reagents and daclatasvir in the aqueous system .Molecular Structure Analysis
Daclatasvir has a complex molecular structure. It is a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor with picomolar potency and broad genotypic coverage in vitro .Chemical Reactions Analysis
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .Physical And Chemical Properties Analysis
Daclatasvir has a molar mass of 738.890 g·mol −1 . It has a density of 1.3±0.1 g/cm 3, boiling point of 1071.2±65.0 °C at 760 mmHg, and vapour pressure of 0.0±0.3 mmHg at 25°C .Scientific Research Applications
Quantification and Pharmaceutical Applications : A study by (Shah et al., 2021) developed a rapid, precise, and accurate method for quantifying daclatasvir dihydrochloride in pharmaceutical forms using RP-HPLC, emphasizing its application in quality control for hepatitis C treatments.
Enhanced Sensitivity and Specificity : (Abdel-Lateef et al., 2019) presented a sensitive and specific fluorometric method for estimating daclatasvir, enhancing its fluorescence intensity, and efficiently estimating it in human plasma, showcasing its utility in clinical settings.
Mechanism of Action and Antiviral Efficacy : The pharmacological properties and efficacy of daclatasvir, particularly its role as an inhibitor of the HCV NS5A protein, were reviewed by (McCormack, 2015), highlighting its potent pangenotypic activity in combination therapies for chronic HCV infection.
Nanosensor for Detection : A novel electrochemical nanosensor based on cobalt nanoparticles, chitosan, and MWCNT for determining daclatasvir was developed by (Azab & Fekry, 2017). This sensor showed effectiveness in detecting daclatasvir in biological fluids and pharmaceutical formulations.
Infrared Spectroscopy for Drug Determination : (Abdel-Lateef et al., 2019) also established a Fourier Transform Infrared (FTIR) spectroscopic method for direct determination of daclatasvir in pharmaceutical forms, showing compatibility with green chemistry principles.
Stability-Indicating HPTLC Method : (Urvisha et al., 2020) introduced a stability-indicating HPTLC method for quantifying this compound in pharmaceuticals, demonstrating its applicability in ensuring drug stability and efficacy.
Mechanism of Action
Target of Action
Daclatasvir dihydrochloride is a direct-acting antiviral agent that primarily targets the Hepatitis C Virus (HCV) . Its specific target within the virus is NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A plays a crucial role in viral RNA replication and virion assembly .
Mode of Action
Daclatasvir interacts with its target, NS5A, by binding to the N-terminus of the D1 domain . This binding prevents NS5A’s interaction with host cell proteins and membranes that are required for the assembly of the virion replication complex . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The primary biochemical pathway affected by Daclatasvir is the HCV RNA replication pathway. By binding to NS5A, Daclatasvir prevents the assembly of the virion replication complex, thereby inhibiting RNA replication and virion assembly .
Pharmacokinetics
Daclatasvir exhibits rapid absorption, reaching maximum plasma concentration within 1-2 hours . Its elimination half-life is approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . Its exposure is similar between healthy subjects and subjects infected with HCV . Daclatasvir has low-to-moderate clearance, with the predominant route of elimination being cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for Daclatasvir .
Result of Action
The primary result of Daclatasvir’s action is the inhibition of HCV RNA replication and virion assembly . This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of HCV infection. The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of Daclatasvir can be influenced by several environmental factors. For instance, the presence of strong inhibitors of cytochrome P450 3A4 requires the dose of Daclatasvir to be reduced from 60 to 30 mg once daily . On the other hand, when co-administered with moderate inducers of cytochrome P450 3A4, the dose of Daclatasvir should be increased from 60 to 90 mg once daily . Co-administration of Daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
Safety and Hazards
properties
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t31-,32-,33-,34-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZLLUDATICXCI-JMSCDMLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52Cl2N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027744 | |
Record name | Daclatasvir dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009119-65-6 | |
Record name | Daclatasvir dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl((1S)-1-(((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DACLATASVIR DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50ZO25C11D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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